molecular formula C16H13NO2 B8784347 1,1'-(9H-carbazole-2,7-diyl)diethanone

1,1'-(9H-carbazole-2,7-diyl)diethanone

Cat. No.: B8784347
M. Wt: 251.28 g/mol
InChI Key: SQUIQGVJHNIORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(9H-carbazole-2,7-diyl)diethanone is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-(7-acetyl-9H-carbazol-2-yl)ethanone

InChI

InChI=1S/C16H13NO2/c1-9(18)11-3-5-13-14-6-4-12(10(2)19)8-16(14)17-15(13)7-11/h3-8,17H,1-2H3

InChI Key

SQUIQGVJHNIORQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of triphenylphosphine (3.47 g, 13.24 mmol) and 1,1′-(2-nitro-[1,1′-biphenyl]-4,4′-diyl)diethanone (1.5 g, 5.30 mmol) in 1,2-dichlorobenzene (o-DCB) (15.90 mL) was heated at 180° C. under microwave irradiation for 1 h. The reaction mixture was cooled and poured in to the hexane (50 mL). Most of the impurities were removed by precipitation from hexane. The compound was further purified on silica gel ((0-100% EtOAc/Hexane). Fractions were concentrated to give the title compound as a yellow solid.
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
1,1′-(2-nitro-[1,1′-biphenyl]-4,4′-diyl)diethanone
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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